2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
Description
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-6-7-16(18-10-12)22-13-8-9-19(11-13)23(20,21)15-5-3-2-4-14(15)17/h2-7,10,13H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOSSCAXZVXAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenylsulfonyl group. One common synthetic route involves the reaction of 2-fluorobenzenesulfonyl chloride with a pyrrolidine derivative under basic conditions to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with 5-methylpyridine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHFOS
Molecular Weight: 295.36 g/mol
IUPAC Name: 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
This compound contains a pyridine ring substituted with a sulfonyl group and a fluorophenyl moiety, which enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that pyridine derivatives, including compounds similar to this compound, exhibit promising anticancer properties. For instance, studies on pyrrole derivatives have shown significant activity against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced efficacy against tumors .
Antimicrobial Properties
Pyridine and pyrrolidine derivatives have been reported to possess antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against resistant bacterial strains, indicating that this compound could be explored for developing new antimicrobial agents .
Neuropharmacological Effects
The modulation of neurotransmitter systems is a key area of interest for compounds like this one. Research has shown that pyrrolidine derivatives can influence dopamine and serotonin levels, which are critical for treating neuropsychiatric disorders . The specific structural features of this compound may enhance its selectivity for certain receptors, making it a candidate for further investigation in neuropharmacology.
Synthetic Methodologies
The synthesis of this compound can be approached through various methodologies:
Solvent-Free Reactions
Recent studies emphasize the use of solvent-free conditions for synthesizing similar compounds. This approach not only enhances yield but also minimizes environmental impact, aligning with green chemistry principles .
Multi-Step Synthesis
The compound can be synthesized through multi-step reactions involving the formation of key intermediates. For example, the initial formation of the pyrrolidine ring followed by sulfonation and subsequent substitution reactions can yield the desired product efficiently .
Case Studies
Mechanism of Action
The mechanism of action of 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl-Pyrrolidine Linkages
The target compound shares key structural features with other sulfonyl-pyrrolidine derivatives. Below is a comparative analysis based on substituent variations and their implications:
Key Observations
Substituent Effects on Bioactivity: The 2-fluorophenylsulfonyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., ’s dichlorophenyl derivative). Fluorine’s electronegativity improves binding interactions in hydrophobic enzyme pockets . Methylpyridine vs.
Heterocyclic Core Variations: Piperidine vs.
Chlorine vs. Fluorine Substituents :
Biological Activity
2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic compound with potential biological activities that make it of interest in medicinal chemistry and pharmacology. This compound features a pyridine ring, a pyrrolidine moiety, and a sulfonyl group, which contribute to its unique properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.4 g/mol. Its structural components are critical for its biological activity, particularly the fluorophenylsulfonyl and pyrrolidinyl groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1903476-00-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function, while the pyrrolidine moiety may enhance binding affinity to specific targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in conditions such as cancer and inflammation.
- Receptor Binding : Preliminary studies suggest that this compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. In vitro studies are needed to evaluate its efficacy against different cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of compounds similar to this compound:
- Antiproliferative Activity : In related compounds, significant antiproliferative effects have been observed against various cancer cell lines, with IC50 values indicating potency (e.g., IC50 = 7.76 µM against HCT116 cells) .
- Kinase Inhibition : Similar structures have shown promise as kinase inhibitors, critical in cancer treatment. For instance, compounds with fluorinated aromatic groups often exhibit improved selectivity and potency against target kinases .
Comparative Analysis
When comparing this compound with other sulfonylated pyrrolidines:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential anticancer |
| 2-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine | TBD | Moderate antiproliferative |
| 2-((1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine | TBD | Variable activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves coupling a fluorophenylsulfonyl-pyrrolidine intermediate with a substituted pyridine moiety. Key steps include sulfonylation of pyrrolidine derivatives using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane), followed by nucleophilic substitution with 5-methylpyridin-2-ol. Reaction temperature (0–25°C), stoichiometry of reagents (e.g., 1.2:1 molar ratio of sulfonyl chloride to pyrrolidine), and solvent polarity significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieving >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to verify substituent positions and sulfonamide linkage. X-ray crystallography (e.g., monoclinic P21/c space group) resolves stereochemistry at the pyrrolidine ring and confirms the sulfonyl group’s orientation. For example, bond angles and torsional parameters from crystallographic data (e.g., C–S–O bond angles of ~106–108°) validate the proposed structure .
Q. What analytical methods are recommended for assessing purity and stability under storage conditions?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>99%). Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Detect hydrolytic degradation (e.g., sulfonamide bond cleavage) via mass shifts (Δm/z = +18 for water addition) and quantify impurities using validated calibration curves .
Advanced Research Questions
Q. How can researchers identify the pharmacological targets of this compound, given its structural similarity to known kinase inhibitors?
- Methodological Answer : Perform computational docking (e.g., AutoDock Vina) against kinase databases (PDB entries like 3ERT for EGFR). Validate with in vitro kinase assays (e.g., ADP-Glo™) using recombinant proteins. For example, IC50 values <100 nM against specific kinases (e.g., JAK2) suggest target engagement. Cross-reference with structural analogs in , which show activity against viral proteases .
Q. What strategies resolve contradictions in reported biological activity data between in vitro and in vivo studies?
- Methodological Answer : Address discrepancies by evaluating metabolic stability (e.g., microsomal incubation with LC-MS quantification of parent compound). Low bioavailability due to rapid CYP3A4-mediated oxidation (e.g., t1/2 <30 min in liver microsomes) may explain reduced in vivo efficacy. Adjust experimental models (e.g., use Cyp3a4-knockout mice) or modify the scaffold to block metabolic hotspots (e.g., fluorination at the pyrrolidine ring) .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a target enzyme?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., fluorophenyl → chlorophenyl, pyridine → pyrimidine). Test inhibitory potency in enzyme assays (e.g., fluorescence polarization for binding affinity). For instance, replacing the 2-fluorophenyl group with a 4-fluorophenyl moiety () increases selectivity for COX-2 over COX-1 (10-fold improvement). Molecular dynamics simulations (e.g., GROMACS) identify key binding-pocket interactions .
Q. What experimental approaches are suitable for evaluating metabolic stability and toxicity in preclinical models?
- Methodological Answer : Use hepatic microsomes (human/rodent) to measure intrinsic clearance. For toxicity, conduct Ames tests (bacterial mutagenicity) and hERG channel inhibition assays (patch-clamp electrophysiology). notes undefined chronic toxicity, necessitating in vivo maximum tolerated dose (MTD) studies in rodents (e.g., 28-day repeat dosing with hematological profiling) .
Q. How can researchers address low solubility in aqueous buffers during formulation for in vivo studies?
- Methodological Answer : Employ co-solvents (e.g., 10% DMSO/PBS) or lipid-based nanoemulsions. Solubility can be predicted via Hansen solubility parameters (δd, δp, δh) and validated experimentally (shake-flask method). For example, reports 117.4 µg/mL solubility in 10% DMSO, sufficient for intraperitoneal administration in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
